molecular formula C9H12Cl2N2 B2528047 (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride CAS No. 2197062-22-7

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B2528047
CAS No.: 2197062-22-7
M. Wt: 219.11
InChI Key: OPAGPITZGUBERS-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2 It is a derivative of pyridine and is characterized by the presence of a chlorine atom at the 2-position of the pyridine ring and a cyclopropyl group attached to the methanamine moiety

Scientific Research Applications

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of 2-chloropyridine with cyclopropylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-4-yl)methanamine hydrochloride: Another derivative of pyridine with a chlorine atom at the 4-position.

    (2-Chloropyridin-3-yl)methanamine hydrochloride: Similar structure but without the cyclopropyl group.

Uniqueness

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-7(2-1-5-12-9)8(11)6-3-4-6;/h1-2,5-6,8H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAGPITZGUBERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(N=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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